molecular formula C10H14FN3 B13475514 2-Fluoro-5-(piperazin-1-yl)aniline CAS No. 500206-02-0

2-Fluoro-5-(piperazin-1-yl)aniline

Cat. No.: B13475514
CAS No.: 500206-02-0
M. Wt: 195.24 g/mol
InChI Key: GRHXAKQMKDEQAA-UHFFFAOYSA-N
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Description

2-Fluoro-5-(piperazin-1-yl)aniline is an organic compound that features a fluorine atom and a piperazine ring attached to an aniline core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(piperazin-1-yl)aniline typically involves the nucleophilic aromatic substitution (S_NAr) reaction. One common method is the reaction of 2-fluoroaniline with piperazine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(piperazin-1-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The fluorine atom can be substituted by other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to substitute the fluorine atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2-Fluoro-5-(piperazin-1-yl)aniline has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is used as an intermediate in the synthesis of various drugs, particularly those targeting neurological and psychiatric disorders.

    Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(piperazin-1-yl)aniline depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, including enzymes, receptors, and ion channels. The piperazine ring is known to enhance the compound’s ability to cross biological membranes and interact with central nervous system targets.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoroaniline: Lacks the piperazine ring, making it less versatile in biological applications.

    5-(Piperazin-1-yl)aniline: Lacks the fluorine atom, which can affect its reactivity and biological activity.

    2-Chloro-5-(piperazin-1-yl)aniline: Similar structure but with a chlorine atom instead of fluorine, which can influence its chemical properties and reactivity.

Uniqueness

2-Fluoro-5-(piperazin-1-yl)aniline is unique due to the presence of both the fluorine atom and the piperazine ring. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to biological targets, while the piperazine ring improves its pharmacokinetic properties.

Properties

CAS No.

500206-02-0

Molecular Formula

C10H14FN3

Molecular Weight

195.24 g/mol

IUPAC Name

2-fluoro-5-piperazin-1-ylaniline

InChI

InChI=1S/C10H14FN3/c11-9-2-1-8(7-10(9)12)14-5-3-13-4-6-14/h1-2,7,13H,3-6,12H2

InChI Key

GRHXAKQMKDEQAA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC(=C(C=C2)F)N

Origin of Product

United States

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